5-Methyltetrazole

Overview

Description

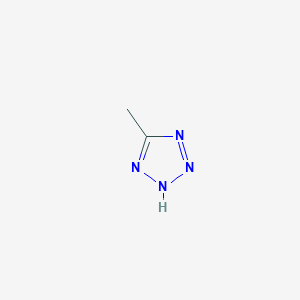

5-Methyltetrazole is a nitrogen-rich heterocyclic compound that consists of a five-membered ring with four nitrogen atoms and one carbon atom. This compound is a derivative of tetrazole, which is known for its diverse applications in various fields such as material science, medicinal chemistry, and agriculture. The unique structure of this compound, with its high nitrogen content, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyltetrazole can be synthesized through several methods. One common method involves the reaction of acetonitrile with an alkali azide or ammonium azide. This reaction is typically carried out in the presence of a trialkyl amine as the solvent or suspension agent, and the associated hydrochloride of the amine acts as the catalyst. This method yields this compound with high purity and a yield of above 98% .

Another method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine . This method also provides a high yield of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of acetonitrile with hydrazoic acid. this method has drawbacks such as low yields and the formation of hazardous by-products. To overcome these issues, alternative methods using safer reagents and catalysts have been developed .

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in metalation-substitution reactions, where the hydrogen atom at the 5-position is replaced by other functional groups.

Azo Coupling Reactions: This compound can form azo compounds through coupling reactions with oxidants such as trichloroisocyanuric acid, sodium dichloroisocyanurate, and tert-butyl hypochlorite.

Common Reagents and Conditions

Metalation-Substitution: This reaction is performed under batch conditions using a metalation/electrophilic trapping strategy, achieving high yields.

Azo Coupling: This reaction involves the use of oxidants like trichloroisocyanuric acid, sodium dichloroisocyanurate, and tert-butyl hypochlorite.

Major Products

Substituted Tetrazoles: The metalation-substitution reaction produces various substituted tetrazoles, which are valuable intermediates in medicinal chemistry.

Azo Compounds:

Scientific Research Applications

5-Methyltetrazole has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, including antifungal and antibacterial drugs.

Material Science: The high nitrogen content of this compound makes it useful in the development of high-energy materials and explosives.

Agriculture: Tetrazole derivatives, including this compound, are used as growth regulators and pesticides.

Mechanism of Action

The mechanism of action of 5-Methyltetrazole varies depending on its application. In medicinal chemistry, tetrazole derivatives often act as bioisosteres of carboxylic acids, mimicking their biological activity. For example, some tetrazole-containing drugs inhibit the fungal enzyme cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

1H-Tetrazole: The parent compound of 5-Methyltetrazole, consisting of a five-membered ring with four nitrogen atoms and one carbon atom.

2H-Tetrazole: An isomer of 1H-Tetrazole, differing in the position of the double bonds.

5-Phenyltetrazole: A substituted tetrazole with a phenyl group at the 5-position, used in various chemical reactions.

Uniqueness of this compound

This compound is unique due to its high nitrogen content and the presence of a methyl group at the 5-position. This structural feature enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and high-energy materials. Additionally, its ability to undergo various chemical reactions, such as metalation-substitution and azo coupling, further distinguishes it from other tetrazole derivatives .

Properties

IUPAC Name |

5-methyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGLNCKSNVGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074710 | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-36-2 | |

| Record name | 5-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22VBQ3QPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methyltetrazole?

A1: The molecular formula of this compound is C2H4N4. Its molecular weight is 84.08 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize 5MTZ, including:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and characterize bonding within the molecule. []

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and environment of atoms within the molecule. []

- UV Photoelectron Spectroscopy (UPS): UPS investigates the electronic structure and ionization energies of 5MTZ, offering insights into its reactivity and bonding characteristics. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the core-level electronic structure, aiding in identifying the elemental composition and chemical states within 5MTZ-containing materials. []

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of 5MTZ, providing clues about its structure and potential decomposition pathways. [, ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, this compound exists in two tautomeric forms: 1H- and 2H-tautomers. These tautomers differ in the position of the hydrogen atom attached to the nitrogen atoms in the tetrazole ring. [, , , ]

Q4: Which tautomer of this compound is more stable in the gas phase?

A4: Research suggests that the 2H-tautomer of this compound is more stable in the gas phase than the 1H-tautomer, supported by experimental mass spectrometry and computational studies. [, , , ]

Q5: Can this compound act as a ligand in coordination chemistry?

A5: Yes, this compound can act as a versatile ligand in coordination chemistry, coordinating to metal ions through its nitrogen atoms. It forms a variety of complexes with different metal ions, displaying diverse coordination modes and forming structures with intriguing architectures. [, , , , , , ]

Q6: What are some applications of this compound in materials science?

A6: this compound finds applications in materials science for developing:

- Metal-Organic Frameworks (MOFs): 5MTZ can be used as a building block for synthesizing MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]

- Energetic Materials: Due to its high nitrogen content, 5MTZ serves as a precursor or building block for synthesizing energetic materials with potential applications as propellants or explosives. [, ]

- Nonlinear Optical (NLO) Materials: Some metal complexes of 5MTZ exhibit nonlinear optical properties, making them potentially useful in optoelectronic devices. []

Q7: Can this compound undergo thermal decomposition?

A7: Yes, this compound can undergo thermal decomposition. The decomposition products and pathways depend on factors like temperature and heating rate. [, , ]

Q8: How can this compound be synthesized?

A8: this compound can be synthesized via the [2 + 3] cycloaddition reaction of acetonitrile with sodium azide. This reaction is often carried out under solvothermal conditions. [, ]

Q9: Are there any known reactions where this compound acts as a nucleophile?

A9: Yes, this compound, along with its 5-mercapto derivative, has been used as a nucleophile in Lewis acid-mediated reactions to synthesize 4-substituted monocyclic β-lactams. [, ]

Q10: Have there been computational studies on this compound?

A10: Yes, computational chemistry methods like Density Functional Theory (DFT) have been used to study 5MTZ. These studies provide insights into its electronic structure, tautomerism, vibrational frequencies, and decomposition pathways. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)